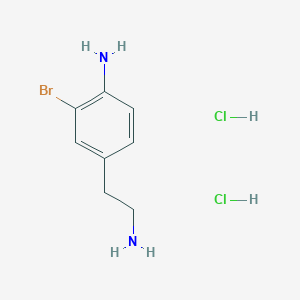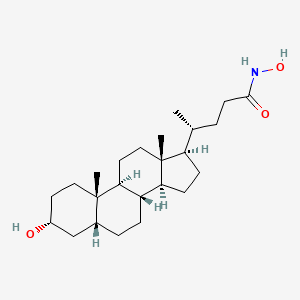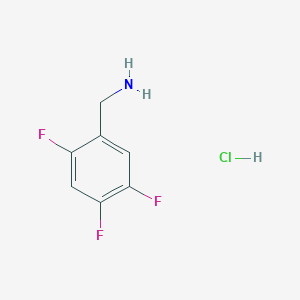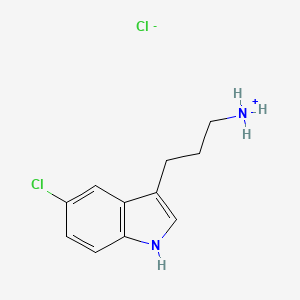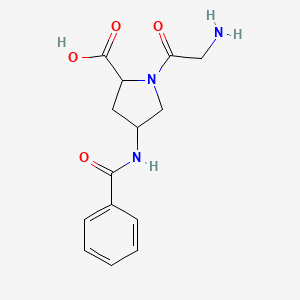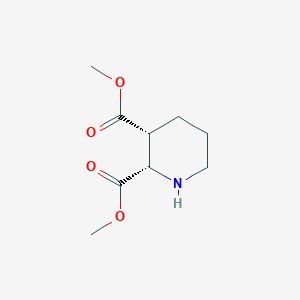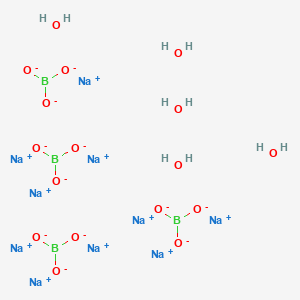
decasodium;tetraborate;pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
decasodium;tetraborate;pentahydrate is a chemical compound that consists of boron, sodium, and oxygen atoms, with a hydration ratio of 1:5. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is typically found in a white crystalline powder form and is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: decasodium;tetraborate;pentahydrate can be synthesized through the reaction of boric acid with sodium hydroxide in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the compound. The general reaction is as follows: [ \text{4 H}_3\text{BO}_3 + 2 \text{NaOH} \rightarrow \text{B}_4\text{Na}_2\text{O}_7 + 7 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of boron sodium oxide (B4Na2O7), hydrate (1:5) involves large-scale reactions using boric acid and sodium hydroxide. The process is carried out in reactors where the temperature and pH are carefully controlled to ensure the complete reaction and formation of the desired product. The compound is then crystallized and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: decasodium;tetraborate;pentahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borates and other boron-containing compounds.
Reduction: Under specific conditions, it can be reduced to form elemental boron and sodium compounds.
Substitution: It can participate in substitution reactions where the sodium or boron atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogens and organic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Borates and boric acid.
Reduction: Elemental boron and sodium hydroxide.
Substitution: Various boron and sodium derivatives
Scientific Research Applications
decasodium;tetraborate;pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of boron metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy. .
Mechanism of Action
The mechanism of action of boron sodium oxide (B4Na2O7), hydrate (1:5) involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of boron and sodium ions, which can participate in various catalytic and synthetic processes. In biological systems, boron compounds are known to interact with cell membranes and enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Sodium tetraborate (Na2B4O7): Similar in composition but without the hydration component.
Boric acid (H3BO3): A simpler boron compound with different reactivity and applications.
Sodium borohydride (NaBH4): A reducing agent with distinct chemical properties.
Uniqueness: decasodium;tetraborate;pentahydrate is unique due to its specific hydration ratio and the combination of boron and sodium in its structure. This gives it distinct chemical properties and reactivity compared to other boron or sodium compounds. Its stability and versatility make it valuable in various industrial and scientific applications .
Properties
IUPAC Name |
decasodium;tetraborate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BO3.10Na.5H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;5*1H2/q4*-3;10*+1;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCIGMMQGVFWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H10Na10O17-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
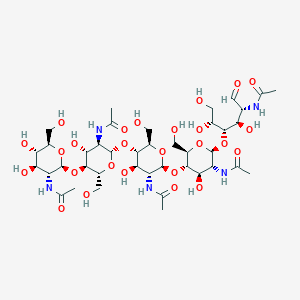
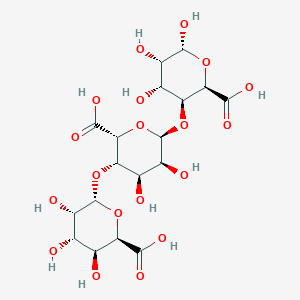
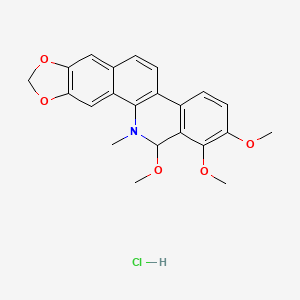
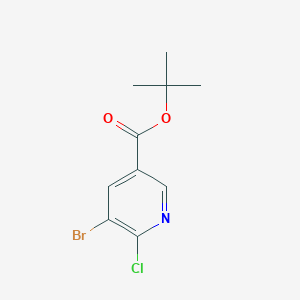
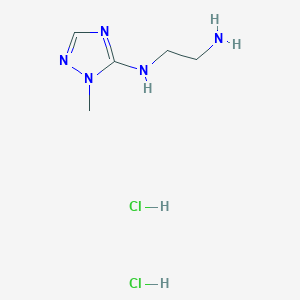
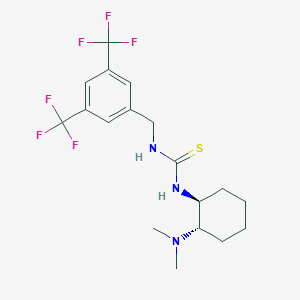
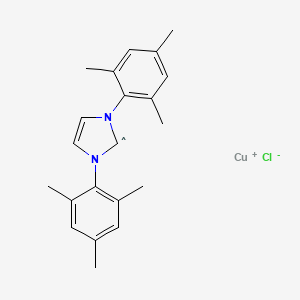
![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)
